

Tinengotinib: In Vitro Application Notes and Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: *Tinengotinib*

Cat. No.: *B10827977*

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Introduction

Tinengotinib (also known as TT-00420) is a potent, orally available, spectrum-selective small-molecule inhibitor of multiple kinases.^{[1][2]} It primarily targets Aurora A and Aurora B kinases, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Janus Kinases (JAK1/2).^{[1][3]} By concurrently inhibiting these key signaling pathways, **Tinengotinib** disrupts essential cellular processes in cancer cells, including proliferation, angiogenesis, and immune responses.^{[3][4]} These application notes provide detailed protocols for in vitro studies using **Tinengotinib** in cancer cell culture.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Tinengotinib against Key Kinases

Target Kinase	IC50 (nM)
Aurora A	1.2[1]
Aurora B	3.3[1]
FGFR1	2.3[5]
FGFR2	1.5[5]
FGFR3	3.5[5]
VEGFR1	2.4[5]
KDR (VEGFR2)	2.5[5]
VEGFR3	0.93[5]
JAK1	15[5]
JAK2	0.75[5]
CSF1R	7.0[5]

Table 2: Cellular IC50 Values of Tinengotinib in Selected Cancer Cell Lines

Cell Line	Cancer Type	Incubation Time	IC50 (nM)
HCC1806	Triple-Negative Breast Cancer (TNBC)	72 hours	Value not explicitly stated, but potent inhibition observed[6]
MDA-MB-231	Triple-Negative Breast Cancer (TNBC)	72 hours	Value not explicitly stated, but potent inhibition observed[6]
MDA-MB-468	Triple-Negative Breast Cancer (TNBC)	72 hours	Concentration-dependent inhibition observed[7]
NOZ	Gallbladder Cancer	72 hours	Concentration-dependent inhibition observed[7]
GBC-SD	Gallbladder Cancer	72 hours	Concentration-dependent inhibition observed[7]
KATO III	Gastric Carcinoma	Not Specified	Used for pFGFR2 inhibition assay[8]

Note: IC50 values can vary between experiments and laboratories due to differences in assay conditions (e.g., cell density, serum concentration, assay duration). Researchers are encouraged to determine the IC50 for their specific cell lines and experimental setup.

Experimental Protocols

Preparation of Tinengotinib Stock Solution

- Reconstitution: **Tinengotinib** is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.[1][7]
 - Example Calculation: For a 10 mM stock solution of **Tinengotinib** (Molecular Weight: 394.86 g/mol), dissolve 3.95 mg in 1 mL of DMSO.

- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[7] When ready to use, thaw an aliquot at room temperature and dilute to the desired final concentration in cell culture medium.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of **Tinengotinib** on cancer cell viability.

- Cell Seeding:
 - Harvest and count cells from a sub-confluent culture.
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well, depending on the cell line's growth rate).
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Tinengotinib** in fresh cell culture medium. A typical concentration range to test would be 0.1 nM to 10 μ M.^[7]
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **Tinengotinib**. Include a vehicle control (medium with the same concentration of DMSO as the highest **Tinengotinib** concentration).
 - Incubate the plate for the desired treatment duration (e.g., 72 hours).^{[6][7]}
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

- Add 10 μ L of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization and Measurement:
 - Add 100 μ L of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
 - Gently pipette to dissolve the formazan crystals.
 - Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percentage of viability against the log of **Tinengotinib** concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol allows for the detection of changes in protein phosphorylation and expression levels in key signaling pathways affected by **Tinengotinib**.

- Cell Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with various concentrations of **Tinengotinib** for a specified duration (e.g., 24 hours).^[6]
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

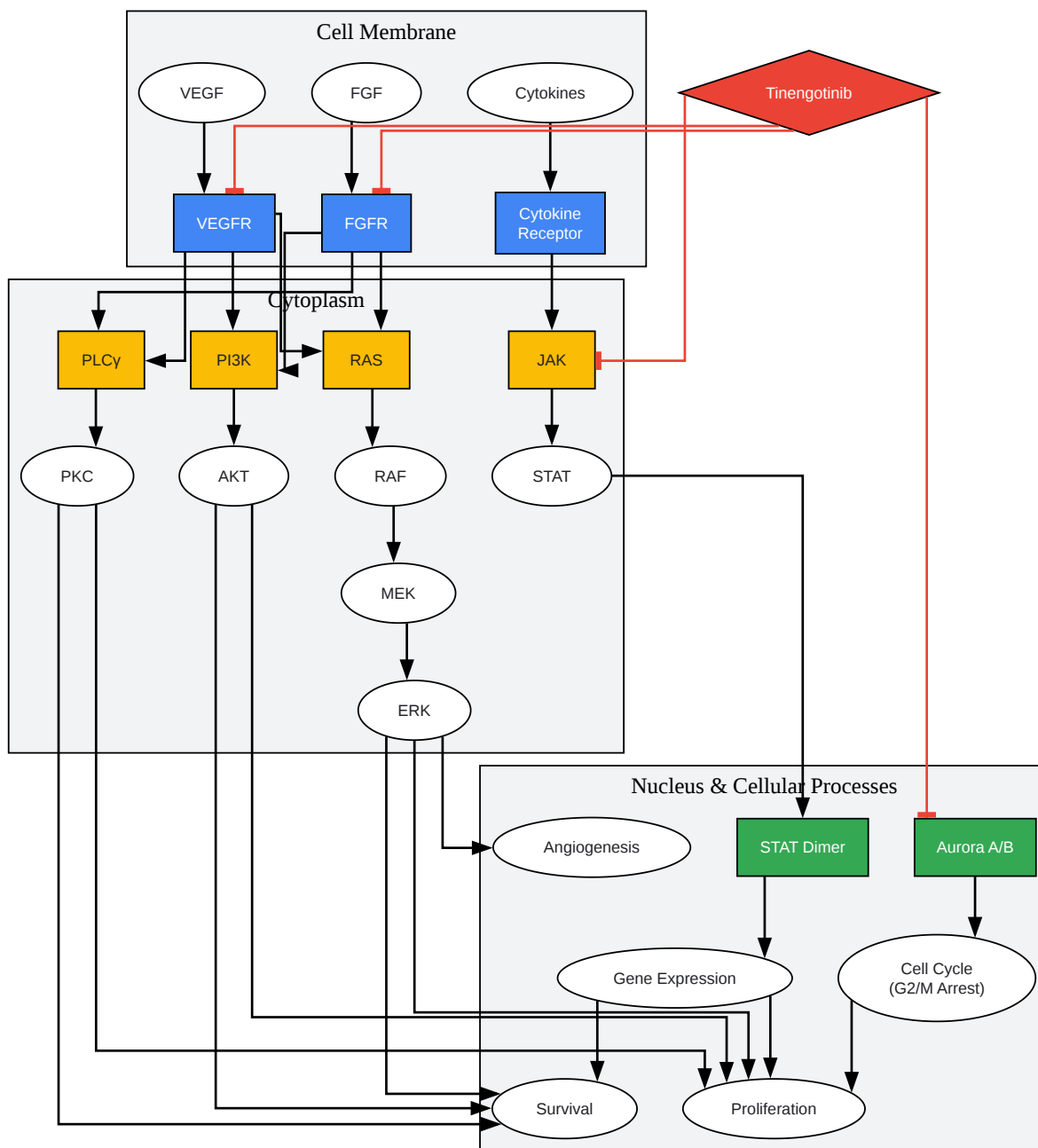
- Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Protein Transfer:
 - Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by size on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended targets include phospho-Aurora A/B, total Aurora A/B, phospho-FGFR, total FGFR, phospho-STAT3, total STAT3, and downstream effectors like phospho-Histone H3.[\[6\]](#)
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again as in the previous step.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
 - Use a loading control, such as GAPDH or β-actin, to normalize protein levels.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the anti-angiogenic potential of **Tinengotinib** by measuring its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

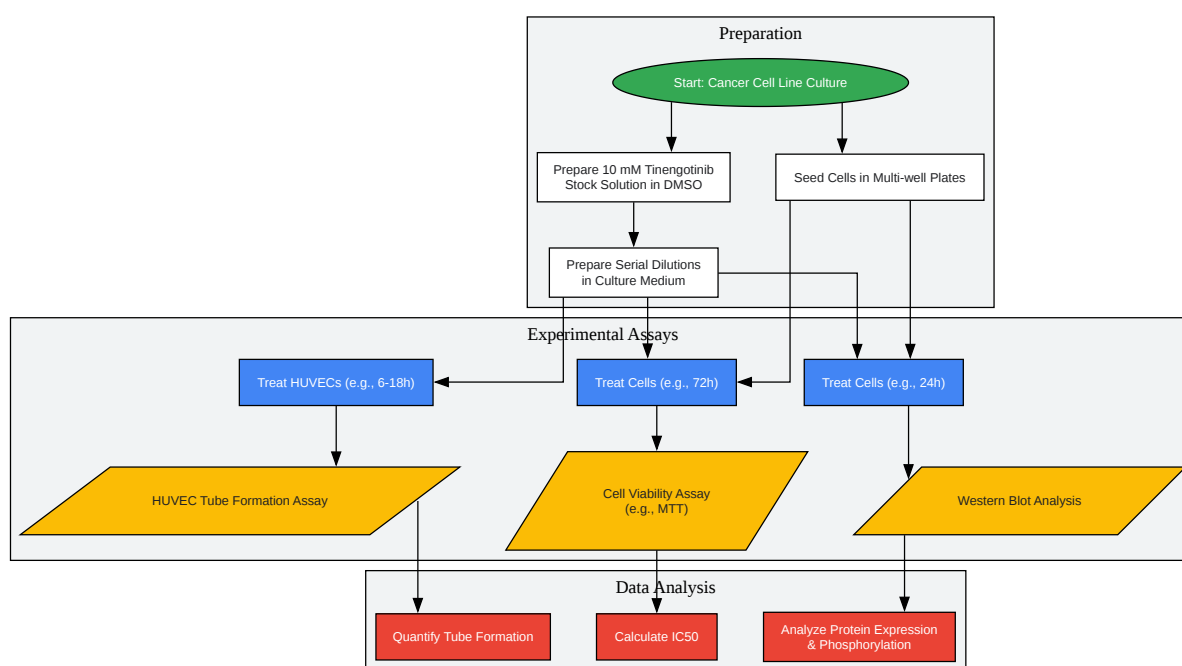
- Plate Coating:
 - Thaw Matrigel or a similar basement membrane matrix on ice.
 - Coat the wells of a 96-well plate with 50 μ L of Matrigel per well.
 - Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
- Cell Seeding and Treatment:
 - Harvest HUVECs and resuspend them in a small volume of endothelial cell growth medium.
 - Seed the HUVECs onto the solidified Matrigel at a density of 1.5×10^4 cells per well.[\[9\]](#)
 - Immediately add **Tinengotinib** at various concentrations (e.g., 1 μ M) or a vehicle control to the wells.[\[7\]](#)
- Incubation and Visualization:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.[\[9\]](#)
 - Monitor the formation of tube-like structures using an inverted microscope.
 - Capture images of the tube networks for quantification.
- Quantification:
 - Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
 - Quantify parameters such as the total tube length, number of junctions, and number of branches.
 - Compare the results from **Tinengotinib**-treated wells to the vehicle control to determine the extent of angiogenesis inhibition.

Mandatory Visualizations



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Caption: **Tinengotinib's** multi-targeted mechanism of action.



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Caption: General workflow for in vitro cell-based assays with **Tinengotinib**.

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